molecular formula C13H15NO3 B7469368 N-(2-acetylphenyl)oxolane-2-carboxamide

N-(2-acetylphenyl)oxolane-2-carboxamide

Cat. No.: B7469368
M. Wt: 233.26 g/mol
InChI Key: KGRCJBGGFKEGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Acetylphenyl)oxolane-2-carboxamide is a synthetic carboxamide derivative featuring an oxolane (tetrahydrofuran) ring linked to a carboxamide group, which is further substituted with a 2-acetylphenyl moiety. The acetylphenyl group may enhance lipophilicity and influence binding interactions, while the oxolane ring contributes to conformational rigidity.

Properties

IUPAC Name

N-(2-acetylphenyl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-3,5-6,12H,4,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRCJBGGFKEGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with N-(5-Propyl-1,3,4-Thiadiazol-2-yl)oxolane-2-carboxamide (Y031-0700)

Structural Differences :

  • Substituent : The target compound has a 2-acetylphenyl group, whereas Y031-0700 () features a 5-propyl-1,3,4-thiadiazol-2-yl substituent.
  • Heterocyclic Core : Both share the oxolane-2-carboxamide backbone, but Y031-0700 incorporates a thiadiazole ring, introducing sulfur atoms and altering electronic properties.

Physicochemical Properties (Y031-0700 Data) :

Property Y031-0700 Inferred for Target Compound
Molecular Weight 241.31 g/mol Likely higher (~265–280 g/mol)
logP 1.82 Higher (due to aromatic acetyl group)
Hydrogen Bond Donors 1 Similar (amide NH donor)
Polar Surface Area 55.78 Ų Comparable (amide + acetyl groups)

Functional Implications :

  • Y031-0700’s thiadiazole group may enhance metabolic stability compared to the acetylphenyl group, which could increase susceptibility to oxidative metabolism.

Comparison with Tetrahydrofuranylfentanyl (THF-F)

Structural Differences :

  • Core Structure : THF-F () shares the oxolane-2-carboxamide moiety but includes a piperidin-4-yl group and phenethyl substituents, typical of fentanyl analogs.
  • Pharmacological Class : THF-F is a potent synthetic opioid receptor agonist, whereas the target compound’s acetylphenyl group suggests divergent biological targets (e.g., kinase inhibitors or enzyme modulators).

Key Contrasts :

Aspect THF-F Target Compound
Receptor Affinity High μ-opioid receptor binding Likely non-opioid (structural cues)
Toxicity Profile High risk of respiratory depression Unknown; requires testing
logP (Estimated) ~3.5–4.0 (lipophilic) Moderate (~2.5–3.0)

Research Findings :

  • THF-F’s piperidine and phenethyl groups are critical for opioid activity, while the target compound’s acetylphenyl group may redirect selectivity toward non-opioid pathways .

Broader Context of Carboxamide Derivatives

The Pharmacopeial Forum () highlights structurally complex carboxamides, such as:

(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid

(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Key Observations :

  • These compounds emphasize the diversity of carboxamide applications, ranging from β-lactam antibiotics (e.g., penicillin analogs) to peptide-like inhibitors.
  • Unlike these examples, the target compound lacks charged groups (e.g., carboxylic acids), suggesting better membrane permeability but reduced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.